molecular formula C18H32O2 B14602970 2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one CAS No. 61111-19-1

2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one

Cat. No.: B14602970
CAS No.: 61111-19-1
M. Wt: 280.4 g/mol
InChI Key: WZQIOCBQQHSPLA-UHFFFAOYSA-N
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Description

2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one is an organic compound with the molecular formula C18H32O2. It is a cyclobutenone derivative characterized by a dodecyl chain and a hydroxyl group attached to the cyclobutene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dodecylmagnesium bromide with 3-hydroxy-4,4-dimethylcyclobut-2-en-1-one in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-dodecyl-3-oxo-4,4-dimethylcyclobut-2-EN-1-one.

    Reduction: Formation of 2-dodecyl-3-hydroxy-4,4-dimethylcyclobutan-1-one.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the dodecyl chain can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Dodecyl-3-hydroxy-1,4-naphthoquinone: Another compound with a dodecyl chain and hydroxyl group but with a naphthoquinone core.

    2-Dodecyl-3-hydroxy-4,4-dimethylcyclobutan-1-one: A reduced form of the target compound.

Uniqueness

2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one is unique due to its cyclobutene ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

61111-19-1

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

2-dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-en-1-one

InChI

InChI=1S/C18H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(19)18(2,3)17(15)20/h19H,4-14H2,1-3H3

InChI Key

WZQIOCBQQHSPLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C(C1=O)(C)C)O

Origin of Product

United States

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